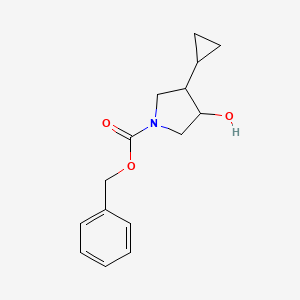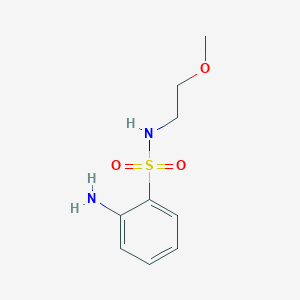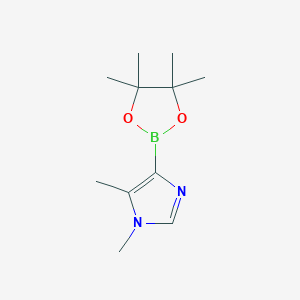
2-(5-Bromopyrazin-2-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone is a heterocyclic compound that contains both pyrazine and pyridazinone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone typically involves the bromination of pyrazine derivatives followed by cyclization reactions. One common method involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to yield the pyridazinone ring.
Industrial Production Methods
Industrial production methods for 2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine and pyridazinone rings can undergo redox reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic rings play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Bromo-2-pyrazinyl)morpholine
- 2-Piperidinone, 1-(5-bromo-2-pyrazinyl)
- 2-bromo-1-(5-bromo-2-pyrazinyl)ethanone
Uniqueness
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone is unique due to its specific combination of pyrazine and pyridazinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.
Eigenschaften
CAS-Nummer |
1198154-96-9 |
|---|---|
Molekularformel |
C8H5BrN4O |
Molekulargewicht |
253.06 g/mol |
IUPAC-Name |
2-(5-bromopyrazin-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C8H5BrN4O/c9-6-4-11-7(5-10-6)13-8(14)2-1-3-12-13/h1-5H |
InChI-Schlüssel |
VDJJTQFGHJAKDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(N=C1)C2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)





